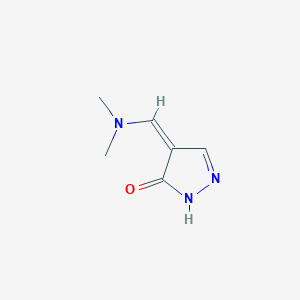

4-((Dimethylamino)methylene)-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4Z)-4-(dimethylaminomethylidene)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)4-5-3-7-8-6(5)10/h3-4H,1-2H3,(H,8,10)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNARJWAYOXLPT-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C=NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C=NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dimethylamino Methylene 1h Pyrazol 5 4h One

Synthesis of Pyrazolone (B3327878) Precursors

The foundational step in the synthesis of the target compound is the preparation of the pyrazolone ring system. These precursors are typically synthesized through the cyclocondensation reaction of a β-ketoester with a hydrazine (B178648) derivative. The choice of hydrazine determines the substituent at the N1 position of the pyrazolone ring.

Two of the most common pyrazolone precursors for this synthesis are 3-methyl-1H-pyrazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The synthesis of these precursors is a well-established procedure, often achieved by reacting ethyl acetoacetate (B1235776) with either hydrazine hydrate (B1144303) or phenylhydrazine (B124118), respectively. researchgate.net

The reaction with hydrazine hydrate yields 3-methyl-1H-pyrazol-5(4H)-one, a simple pyrazolone with an unsubstituted N1 position. For instance, reacting ethyl acetoacetate with hydrazine hydrate in ethanol (B145695) can produce 3-methyl-1H-pyrazol-5(4H)-one in high yield. rsc.org Similarly, the reaction of ethyl acetoacetate with phenylhydrazine in a solvent like glacial acetic acid yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net

| Precursor | Reactants | Solvent | Yield |

| 3-methyl-1H-pyrazol-5(4H)-one | Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 89% |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethyl acetoacetate, Phenylhydrazine | Glacial Acetic Acid | 41% |

Strategic Use of Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA) in Condensation Reactions

Dimethylformamide dimethyl acetal (DMF-DMA) is a crucial reagent for the synthesis of 4-((dimethylamino)methylene)-1H-pyrazol-5(4H)-one. It serves as a one-carbon synthon, introducing the formyl group and the dimethylamino group in a single step. oszk.hu The active methylene (B1212753) group at the C4 position of the pyrazolone ring is sufficiently acidic to react with DMF-DMA. This reaction is a condensation reaction where the pyrazolone displaces one of the methoxy (B1213986) groups of DMF-DMA, followed by elimination of methanol (B129727), to form the stable enaminone product.

The high reactivity of DMF-DMA makes it an efficient formylating agent for active methylene compounds. beilstein-journals.org This transformation is pivotal as it converts the simple pyrazolone precursor into the more functionalized target molecule, which is a valuable building block for the synthesis of various heterocyclic systems.

Knoevenagel Condensation Approaches

The reaction between the active methylene group of a pyrazolone and an aldehyde or its equivalent is often categorized as a Knoevenagel condensation. scielo.org.zaresearchgate.net While DMF-DMA is an acetal rather than an aldehyde, its reaction with the pyrazolone precursor follows a similar mechanistic pattern of nucleophilic attack by the carbanion of the active methylene group, leading to a condensation product.

The Knoevenagel condensation is a versatile method for C-C bond formation and is widely used in the synthesis of substituted pyrazolones. nih.gov In this context, DMF-DMA acts as a formyl aldehyde equivalent, and the reaction proceeds via the formation of an intermediate that readily eliminates methanol to yield the final enaminone product. This approach is highly effective for introducing the desired functional group at the C4 position of the pyrazolone ring.

Optimization of Reaction Conditions and Yields

The efficiency of the condensation reaction between pyrazolone precursors and DMF-DMA can be influenced by several factors, including the choice of solvent, temperature, and reaction time. To maximize the yield and purity of this compound, optimization of these conditions is essential.

Studies on similar reactions involving pyrazolones have shown that solvent choice can play a significant role. For instance, refluxing the reactants in a high-boiling solvent such as xylene or toluene (B28343) is a common practice. mdpi.com In some cases, the reaction can be carried out without a solvent, simply by heating the mixture of the pyrazolone and DMF-DMA. mdpi.com The optimal temperature is typically the reflux temperature of the solvent used, ensuring the reaction proceeds at a reasonable rate. Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of byproducts. The use of a catalyst is generally not required for the reaction with the highly reactive DMF-DMA.

| Reactants | Solvent | Temperature | Reaction Time | Yield |

| Methyl ketone, DMF-DMA | Dry Xylene or Toluene | Reflux | 8 hours | Not specified |

| Methyl ketone, DMF-DMA | None | Reflux | 9 hours | Not specified |

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation has been successfully employed in the synthesis of various pyrazolone derivatives, including those involving condensation reactions.

In the context of synthesizing this compound, microwave-assisted techniques can significantly enhance the efficiency of the condensation step with DMF-DMA. The direct and rapid heating provided by microwaves can reduce reaction times from hours to minutes. For example, microwave irradiation has been used for the synthesis of enaminones from the reaction of methyl ketones with DMF-DMA, demonstrating the utility of this technology in similar transformations. mdpi.com One-pot syntheses of pyrazolone derivatives under microwave irradiation have also been reported, showcasing the potential for developing more efficient and environmentally friendly protocols. arkat-usa.org

| Synthesis Step | Method | Conditions | Time | Yield |

| Pyrazolo ring formation | MAOS | 90 °C | 40 min | 42% |

| Precursor synthesis for PET tracer | MAOS | 120 °C | 30 min | High |

Exploration of Alternative Synthetic Pathways

While the condensation of pyrazolone precursors with DMF-DMA is the most direct and widely used method, alternative synthetic strategies can be envisioned. One notable alternative involves the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. rsc.orgresearchgate.net

The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can be used to introduce a formyl group at the C4 position of the pyrazolone ring. mdpi.com This would result in the formation of a 4-formyl-1H-pyrazol-5(4H)-one intermediate. Subsequent reaction of this aldehyde with dimethylamine (B145610) would then yield the desired this compound.

This two-step approach, involving formylation followed by amination, provides an alternative route to the target compound. The Vilsmeier-Haack reaction is particularly useful for substrates that may not be reactive enough for direct condensation with DMF-DMA or when a stepwise introduction of the functional group is desired for synthetic strategic reasons. Research has demonstrated the successful formylation of various pyrazole (B372694) derivatives using Vilsmeier-Haack conditions, supporting the feasibility of this alternative pathway. chemmethod.com

Chemical Reactivity and Functionalization of 4 Dimethylamino Methylene 1h Pyrazol 5 4h One

Reactivity at the Methylene (B1212753) and Dimethylamino Moieties

The primary site of reactivity in 4-((Dimethylamino)methylene)-1H-pyrazol-5(4H)-one is the enaminone moiety. This system is polarized due to the electron-donating effect of the dimethylamino group and the electron-withdrawing effect of the pyrazolone (B3327878) carbonyl group. This polarization renders the exocyclic methylene carbon (β-carbon) electrophilic and susceptible to attack by nucleophiles.

The typical reaction pathway involves a nucleophilic addition to the β-carbon, followed by the elimination of the dimethylamino group, which acts as an excellent leaving group. nih.gov This addition-elimination sequence allows for the facile substitution of the dimethylamino group by a variety of carbon- and nitrogen-based nucleophiles.

For instance, reaction with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, results in the displacement of dimethylamine (B145610) to form new carbon-carbon bonds. nih.gov Similarly, treatment with N-nucleophiles like hydrazine (B178648) or substituted amines leads to the formation of corresponding hydrazinylmethylene or aminomethylene derivatives. nih.gov The reactivity of this system is central to its role as a precursor for more complex heterocyclic structures.

Role as an Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The unique reactivity of this compound makes it an ideal starting material for synthesizing fused heterocyclic compounds. By reacting with various binucleophiles, it participates in cyclocondensation reactions to afford bicyclic and polycyclic systems with significant biological and pharmaceutical relevance. chim.it

The compound is extensively used to construct heterocyclic rings fused to the pyrazole (B372694) core, most notably pyridines and pyrimidines.

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved by reacting this compound with compounds containing an active methylene group adjacent to a nitrile, such as malononitrile. The reaction proceeds via an initial Michael-type addition of the active methylene compound, followed by elimination of dimethylamine and subsequent intramolecular cyclization and tautomerization to yield the fused pyridine (B92270) ring. nih.govmdpi.com

Pyrazolo[1,5-a]pyrimidines: These purine (B94841) analogues can be synthesized through the reaction of the title compound with reagents containing an amidine functionality, like guanidine (B92328) or acetamidine. nih.govresearchgate.net The reaction involves the nucleophilic attack of the amidine nitrogen atoms onto the enaminone system, leading to the formation of the fused pyrimidine (B1678525) ring after cyclization and elimination of water and dimethylamine. researchgate.net

| Reactant | Reagent(s) | Product Scaffold | Reference(s) |

| 4-((Dimethylamino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Malononitrile, Ammonium Acetate | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | (E)-3-(dimethylamino)-1-arylprop-2-en-1-one | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| This compound | Guanidine | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

The construction of pyridazine (B1198779) and pyridazinone rings involves reactions with hydrazine derivatives. When this compound is treated with hydrazine hydrate (B1144303), the initial step is the substitution of the dimethylamino group to yield a 4-(hydrazinylmethylene) intermediate. nih.gov This intermediate is a valuable synthon for further cyclizations. For example, intramolecular cyclization of this intermediate, or its reaction with a 1,3-dicarbonyl compound, can lead to the formation of a fused pyrazolo[3,4-d]pyridazine system. researchgate.net The specific reaction conditions and the substitution pattern on the pyrazole ring determine the final heterocyclic product.

| Starting Material | Reagent(s) | Product Scaffold | Reference(s) |

| 4-Formyl-1-aryl-1H-pyrazole-3-carboxylate | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

| 4-Hydrazinylquinolin-2(1H)-one | Self-condensation (Autoxidation) | Pyridazino[4,3-c:5,6-c′]diquinoline | nih.gov |

| 1,2-Diacylcyclopentadiene (Fulvene) | Hydrazine Hydrate | Fused-ring Pyridazine | liberty.edu |

The versatility of this compound extends to the synthesis of other fused systems, particularly oxygen-containing heterocycles like pyrans.

Pyrano[2,3-c]pyrazoles: These derivatives are commonly synthesized via a one-pot, three-component reaction involving a 1H-pyrazol-5(4H)-one, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate). researchgate.netnih.gov In this context, this compound can be viewed as a pre-activated substrate that reacts directly with an active methylene compound in a Michael addition-cyclization sequence to afford the pyran-fused pyrazole. nih.gov This reaction is highly efficient and provides a straightforward route to these valuable scaffolds.

| Reactants | Catalyst/Conditions | Product Scaffold | Reference(s) |

| 3-Methyl-1-phenyl-5-pyrazolone, Aromatic Aldehyde, Malononitrile | L-proline | Pyrano[2,3-c]pyrazole | nih.gov |

| 4-Hydroxycoumarin, Aromatic Aldehyde, N-methyl-1-(methylthio)-2-nitroethenamine | Thermal heating, neat | Pyrano[3,2-c]chromenone | nih.gov |

| Arylidene Pyrazolone, Haloalcohol | Base-mediated | Spiro-pyrazolone-pyran | rsc.org |

Electrophilic and Nucleophilic Reaction Pathways

The chemical character of this compound is distinctly dualistic, exhibiting both nucleophilic and electrophilic properties, though one pathway is often dominant.

Nucleophilic Reaction Pathways: The most prevalent reaction pathway involves nucleophilic attack at the exocyclic β-carbon atom. As detailed previously, the enaminone system is highly polarized, making this carbon an excellent electrophile. This pathway underpins the majority of its synthetic applications, where it reacts with a wide range of nucleophiles in an addition-elimination mechanism to build more complex molecules. nih.gov This reactivity is the cornerstone of its use in forming the fused heterocyclic systems discussed in section 3.2.

Electrophilic Reaction Pathways: While the enaminone moiety typically reacts with nucleophiles, the pyrazole ring itself can undergo electrophilic substitution. The C4 position of the pyrazole ring is a nucleophilic center and is susceptible to attack by electrophiles. researchgate.netnih.gov Indeed, the synthesis of the title compound itself is often achieved through an electrophilic substitution reaction on a parent pyrazolone. The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent ([ClCH=N(CH3)2]Cl), is a common method to install the –CH=N(CH3)2 group at the C4 position of pyrazolones. nih.gov Therefore, while the compound's primary utility stems from its reaction with nucleophiles, its formation is a classic example of an electrophilic pathway on the parent pyrazole ring.

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).

A ¹H NMR spectrum for 4-((Dimethylamino)methylene)-1H-pyrazol-5(4H)-one would be expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals would include:

N-H Proton: A potentially broad singlet for the proton attached to the pyrazole (B372694) nitrogen. Its chemical shift could vary depending on the solvent and concentration.

Vinyl Proton: A singlet for the proton on the exocyclic methylene (B1212753) carbon (=CH-N).

Pyrazole C-H Proton: A singlet for the proton at the C3 position of the pyrazole ring.

Dimethylamino Protons: A singlet integrating to six protons for the two equivalent methyl groups of the dimethylamino moiety.

For example, in the related but more complex compound (4Z)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, the dimethylamino protons appear as a singlet for six protons, and aromatic protons are observed in the range of 7.32-7.03 ppm. jmchemsci.com This illustrates the type of information a ¹H NMR spectrum provides, though the specific chemical shifts would differ for the target compound.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would anticipate signals for:

Carbonyl Carbon (C=O): Typically found in the downfield region (e.g., >160 ppm).

Olefinic Carbons: Two signals for the C4 carbon of the pyrazole ring and the exocyclic methylene carbon.

Pyrazole C3 Carbon.

Dimethylamino Carbons: A signal for the two equivalent methyl carbons.

As a reference, the ¹³C NMR spectrum of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole shows signals for the pyrazole ring carbons and the substituent carbons, demonstrating the utility of this technique in carbon backbone analysis. rsc.org

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would identify proton-proton couplings. For this specific molecule, it would likely show no significant correlations unless there are long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the connectivity of the dimethylaminomethylene group to the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons, helping to confirm stereochemistry and conformation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands (stretches) for:

N-H Stretching: A band typically in the region of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band for the ketone group, typically around 1650-1700 cm⁻¹. The exact position would be influenced by conjugation.

C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring and the enamine system.

C-H Stretching: Bands for both sp² and sp³ hybridized C-H bonds, typically just above and below 3000 cm⁻¹, respectively.

For instance, the related compound (4Z)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one shows a strong N-H stretch at 3565 cm⁻¹ and a C=N stretch in the region of 1565-1595 cm⁻¹. jmchemsci.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The title compound, featuring a conjugated enaminone system, would be expected to show characteristic absorption maxima (λ_max) in the UV-Vis spectrum corresponding to π→π* and potentially n→π* transitions. The position of these maxima would be sensitive to the solvent polarity. Without experimental data, the specific wavelengths of absorption cannot be provided.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing the loss of specific fragments (e.g., methyl groups, dimethylamino group).

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₆H₉N₃O, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

While spectral data for numerous pyrazole derivatives are available, such as for various 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), this information is not transferable to the specific, simpler structure of this compound. nih.gov

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, crystal system, space group, and intermolecular interactions based on experimental XRD studies, cannot be provided at this time.

While crystallographic data for related pyrazolone (B3327878) and pyrazole derivatives exist, the strict focus of this article on this compound prevents the inclusion of data from these structurally different compounds. The precise three-dimensional arrangement of atoms, the planarity of the pyrazolone ring, the conformation of the exocyclic dimethylaminomethylene group, and the nature of the intermolecular forces (such as hydrogen bonding or π-stacking) in the solid state of the title compound remain to be determined through future single-crystal XRD analysis.

Such an analysis would be invaluable for a complete understanding of the compound's structure-property relationships. The expected data from a single-crystal XRD experiment would typically be presented as follows:

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value (Example) |

| Empirical formula | C6H9N3O |

| Formula weight | 139.16 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C4-C=O | Value |

| N1-N2 | Value |

| C4=C(methylene) | Value |

| C(methylene)-N(amino) | Value |

| O=C-N1-N2 | Value |

| C3-C4-C(methylene) | Value |

Without experimental data, any discussion on the solid-state architecture would be purely speculative and fall outside the scope of this scientifically accurate article. Further research is required to elucidate the definitive crystal structure of this compound.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound This compound are not available.

While the methodologies outlined in the query—such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Natural Bond Orbital (NBO) analysis—are standard and powerful tools for evaluating the electronic and structural properties of chemical compounds, specific research applying these techniques to "this compound" could not be located.

General studies on various other pyrazole and pyrazolone derivatives frequently employ these computational methods to investigate:

Molecular Geometry and Conformations: Optimizing the 3D structure to find the most stable energetic state.

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the electron density distribution and energy gap between the highest occupied and lowest unoccupied molecular orbitals to understand chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to predict sites for electrophilic and nucleophilic attack.

Electronic Excitations: Using TD-DFT to predict UV-Vis absorption spectra.

Bonding Interactions: Applying NBO analysis to understand charge transfer and orbital interactions.

Spectroscopic Parameters: Theoretically calculating and correlating NMR chemical shifts and vibrational frequencies with experimental data.

However, without specific research articles focusing on "this compound," it is not possible to provide scientifically accurate data, detailed findings, or data tables for the requested sections and subsections. The generation of such specific content would require access to primary research that does not appear to be published in the sources reviewed.

Computational and Theoretical Chemistry Studies

Computational Assessment of Nonlinear Optical (NLO) Properties and Hyperpolarizability

While direct computational studies specifically targeting 4-((Dimethylamino)methylene)-1H-pyrazol-5(4H)-one are not extensively available in the reviewed literature, the nonlinear optical (NLO) properties of this compound can be inferred from theoretical investigations on analogous pyrazolone (B3327878) derivatives. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the NLO response of organic molecules. The key to significant NLO activity in molecules like this compound lies in their electronic structure, specifically the presence of a "push-pull" system.

In this particular molecule, the dimethylamino group acts as a potent electron-donating group (the "push"), while the carbonyl group on the pyrazolone ring functions as an electron-accepting group (the "pull"). This arrangement, connected by a conjugated π-system, facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is a fundamental requirement for a high NLO response. The methylene (B1212753) bridge extends the conjugation, further enhancing this effect.

Computational studies on various pyrazolone derivatives consistently demonstrate that the strategic placement of electron-donating and electron-withdrawing groups is a highly effective approach for designing molecules with substantial NLO properties. ekb.egwum.edu.pk The magnitude of the first hyperpolarizability (β), a key indicator of second-order NLO activity, is particularly sensitive to the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge.

For instance, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are utilized to determine various NLO parameters, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). ekb.egwum.edu.pk Studies on related pyrazolone systems reveal that the introduction of strong donor groups leads to a significant enhancement of these properties.

To provide a comparative context, the calculated NLO properties of some representative pyrazole (B372694) derivatives from the literature are presented below. It is important to note that these are not direct values for this compound but serve to illustrate the expected trends.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α₀) (esu) | First Hyperpolarizability (β₀) (esu) | Computational Method |

|---|---|---|---|---|

| Urea (Reference) | 4.56 | 3.58 x 10⁻²⁴ | 0.37 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |

| (E)-3-methyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one derivative (AzH2) | Not Reported | Not Reported | 17.49 x 10⁻³⁰ | GAMESS |

| (E)-3-methyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one derivative (AzH4) | Not Reported | Not Reported | 8.09 x 10⁻³⁰ | GAMESS |

| Pyrazolyl quinolinone derivative 1 | 2.86 | 31.14 x 10⁻²⁴ | 4.82 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |

| Pyrazolyl quinolinone derivative 6 | 6.28 | 37.38 x 10⁻²⁴ | 15.70 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |

Based on the established trends, it is anticipated that this compound would exhibit a significant first hyperpolarizability, likely exceeding that of many of the derivatives listed above. The dimethylamino group is a stronger electron donor than a simple phenyl or methyl group, which would lead to a more pronounced intramolecular charge transfer and, consequently, a larger β value. The planar structure of the pyrazolone ring is also conducive to an efficient delocalization of π-electrons, a factor known to enhance NLO properties. researchgate.net

Advanced Applications and Research Frontiers in Materials Science and Organic Synthesis

Design and Synthesis of Pyrazolone-Based Push-Pull Chromophores

The inherent electronic asymmetry of 4-((Dimethylamino)methylene)-1H-pyrazol-5(4H)-one, featuring an electron-donating dimethylamino group and an electron-accepting pyrazolone (B3327878) core connected by a methylene (B1212753) bridge, makes it an excellent scaffold for the design of push-pull chromophores. These molecules are of significant interest for their applications in nonlinear optics, dye-sensitized solar cells, and as molecular sensors.

Understanding Intramolecular Charge Transfer (ICT) Processes

The defining characteristic of push-pull chromophores is the presence of an intramolecular charge transfer (ICT) from the electron-donor to the electron-acceptor moiety upon photoexcitation. In derivatives of this compound, the nitrogen atom of the dimethylamino group serves as the electron donor, while the carbonyl group and the pyrazole (B372694) ring act as the electron acceptor. The intervening methylene bridge facilitates the electronic communication between these two ends of the molecule.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the acceptor part. This charge redistribution leads to a significant increase in the dipole moment of the molecule in the excited state compared to the ground state. The efficiency of this ICT process is a key determinant of the material's optical and electronic properties. In some pyrazoline-based systems, this ICT can be so efficient that it competes with other photophysical processes like intramolecular energy transfer.

Strategies for Tuning Electronic and Optical Properties via Structural Modifications

The electronic and optical properties of chromophores based on this compound can be finely tuned through systematic structural modifications. These modifications allow for the rational design of materials with tailored absorption and emission characteristics.

One common strategy is the extension of the π-conjugated system . By incorporating additional conjugated linkers between the donor and acceptor groups, the HOMO-LUMO energy gap can be decreased, leading to a bathochromic (red) shift in the absorption and emission spectra. This approach has been successfully employed in related donor-acceptor systems to achieve near-infrared fluorescence.

Another effective strategy involves the modification of the donor and acceptor strengths . Replacing the dimethylamino group with stronger electron-donating groups or modifying the pyrazolone ring with electron-withdrawing substituents can enhance the degree of ICT, resulting in a more pronounced solvatochromism and potentially larger nonlinear optical responses. The electronic environment of the pyrazolone ring plays a critical role in the fluorescence properties of its derivatives.

The table below summarizes the expected effects of various structural modifications on the electronic and optical properties of pyrazolone-based push-pull chromophores.

| Modification Strategy | Structural Change Example | Expected Effect on Absorption/Emission | Rationale |

| π-System Extension | Insertion of a vinylene or phenylene bridge | Bathochromic (red) shift | Decreases HOMO-LUMO gap |

| Donor Strength Modification | Replacement of dimethylamino with a stronger donor (e.g., julolidine) | Enhanced ICT, potential red-shift | Increases electron-donating ability |

| Acceptor Strength Modification | Introduction of electron-withdrawing groups (e.g., nitro, cyano) on the pyrazolone ring | Enhanced ICT, potential red-shift | Increases electron-accepting ability |

| Steric Hindrance Introduction | Addition of bulky groups near the donor or acceptor | Can induce a twisted intramolecular charge transfer (TICT) state, potentially leading to fluorescence quenching or dual fluorescence | Forces a non-planar conformation in the excited state |

These strategies provide a versatile toolkit for chemists to design and synthesize novel pyrazolone-based materials with precisely controlled optoelectronic properties for a wide range of applications.

Utility as a Versatile Synthon in Complex Heterocyclic Synthesis

The reactivity of this compound makes it a valuable synthon, or building block, for the construction of more complex heterocyclic systems. The enamine-like character of the exocyclic double bond, coupled with the nucleophilic and electrophilic centers within the pyrazolone ring, allows for a variety of chemical transformations.

One significant application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives . These fused heterocyclic systems are of great interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. In the case of this compound, the dimethylamino group can act as a leaving group, and the exocyclic double bond can participate in cycloaddition or condensation reactions. For instance, reaction with an appropriate three-carbon electrophilic partner could lead to the formation of the pyridine (B92270) ring fused to the pyrazole core. The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones.

Furthermore, the pyrazolone moiety can serve as a precursor for the synthesis of pyranopyrazole derivatives . These are typically formed through a multi-component reaction involving an aldehyde, malononitrile (B47326), and a pyrazolone derivative. The reactivity of the 4-position of the pyrazolone ring is crucial in these syntheses. While the direct use of this compound in these specific multi-component reactions is not extensively documented, its precursor, 4-formyl-pyrazolone, is a key intermediate. The dimethylaminomethylene group can be considered a protected or activated form of a formyl group, suggesting its potential utility in similar transformations.

The reactivity of the enamine moiety also opens up possibilities for Diels-Alder reactions , where the exocyclic double bond could act as a dienophile, or after tautomerization, the system could potentially act as a diene, leading to the formation of various polycyclic heterocyclic compounds.

Development of Novel Fluorescent Organic Systems

Pyrazolone and its derivatives are known to exhibit interesting fluorescence properties, making them attractive for the development of novel fluorescent probes and materials. The fluorescence characteristics of these systems are highly dependent on the nature and position of substituents on the pyrazolone ring.

The incorporation of the dimethylamino group at the 4-position of the pyrazolone ring is expected to significantly influence the fluorescence properties. The dimethylamino group is a well-known auxochrome that can enhance fluorescence intensity and modulate the emission wavelength. The ICT character of molecules containing this group often leads to large Stokes shifts, which is a desirable property for fluorescent probes as it minimizes self-quenching.

The fluorescence quantum yield of pyrazoline derivatives can be significantly influenced by the electronic nature of the substituents on the phenyl rings. By analogy, modifying the substituents on the pyrazolone ring of this compound is a viable strategy for tuning its fluorescence quantum yield. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions of the pyrazole or a substituent at the N1 position would alter the energy levels of the molecular orbitals and, consequently, the emission properties.

The table below illustrates hypothetical fluorescence data for structurally modified derivatives of this compound, based on general principles of fluorescence chemistry.

| Compound | N1-Substituent | C3-Substituent | Expected Fluorescence Quantum Yield (ΦF) | Expected Emission Maximum (λem) |

| Parent Compound | H | H | Moderate | Green-Yellow |

| Derivative A | Phenyl | Methyl | High | Blue-shifted |

| Derivative B | 4-Nitrophenyl | Methyl | Low | Red-shifted |

| Derivative C | 4-Methoxyphenyl | Methyl | High | Red-shifted |

This data is illustrative and based on established structure-property relationships in fluorescent dyes.

Precursor for Advanced Organic Dyes and Pigments Research

The pyrazolone ring is a fundamental structural motif in a large number of commercial dyes and pigments. Specifically, this compound serves as a valuable precursor for the synthesis of various classes of advanced organic dyes.

One important class of dyes that can be synthesized from this precursor is merocyanine (B1260669) dyes . These dyes are characterized by a donor and an acceptor group connected by a polymethine chain. The this compound can act as the donor-enamine component, which can be condensed with various electrophilic intermediates to form the merocyanine structure. These dyes often exhibit strong solvatochromism, meaning their color changes with the polarity of the solvent, making them useful as probes for solvent polarity.

Another significant application is in the synthesis of azo dyes . The active methylene group at the 4-position of the pyrazolone ring is readily coupled with diazonium salts to produce azo pyrazolone dyes. These dyes are known for their bright colors and good lightfastness properties, finding applications in textiles, inks, and plastics. While the dimethylaminomethylene group would need to be hydrolyzed to the active methylene group prior to coupling, its presence offers a synthetic handle for derivatization before the final dye formation.

Furthermore, the reactivity of the enamine functionality in this compound allows for its use in the synthesis of other classes of dyes, such as those based on Knoevenagel condensation reactions with various aldehydes. The resulting products can have extended π-conjugated systems, leading to absorption in the visible and even near-infrared regions of the electromagnetic spectrum.

The versatility of this compound as a precursor is summarized in the table below.

| Dye Class | Key Reaction Type | Resulting Dye Characteristics |

| Merocyanine Dyes | Condensation | Strong solvatochromism, applications as polarity sensors |

| Azo Dyes | Diazonium coupling (after hydrolysis) | Bright colors, good lightfastness |

| Knoevenagel Dyes | Condensation with aldehydes | Tunable absorption, potential for near-infrared dyes |

Q & A

Q. What are the common synthetic routes for 4-((Dimethylamino)methylene)-1H-pyrazol-5(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Vilsmeier–Haack reactions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the dimethylamino-methylene group . Multi-component reactions employing sulfamic acid as a green catalyst under solvent-free conditions have also been reported, offering high yields (up to 94%) and reduced environmental impact . Optimization involves adjusting solvent polarity, temperature (e.g., reflux in ethanol/water mixtures), and catalyst loading to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and enamine (C=N, ~1600 cm⁻¹) groups .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and Z/E isomerism .

- LC-MS : Validates molecular weight and purity, particularly for derivatives with complex substituents .

Q. What are the typical substituent variations observed in derivatives of this compound?

Common modifications include:

- Aryl groups at the 1- and 3-positions (e.g., phenyl, 4-chlorophenyl) .

- Heterocyclic moieties (e.g., tetrazoles, thiazolidinones) introduced via post-synthetic cyclization .

- Electron-donating groups (e.g., methoxy, dimethylamino) on benzylidene substituents to modulate electronic properties .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) are critical for analyzing:

- Twinned data : Robust handling of pseudo-merohedral twinning via HKLF 5 format .

- Hydrogen bonding networks : Intermolecular interactions (e.g., N–H···O) are modeled using restraints based on geometric parameters .

- Disorder modeling : Partial occupancy of substituents (e.g., allyl groups) is resolved using PART and SUMP instructions .

Q. What strategies address discrepancies in reported bioactivity data among derivatives?

Contradictions often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) may enhance antimicrobial activity compared to electron-donating groups (e.g., methoxy) .

- Experimental variability : Standardize assay conditions (e.g., bacterial strain, concentration) and validate results via dose-response curves .

- Solubility differences : Use co-solvents (e.g., DMSO) to ensure consistent compound bioavailability in biological tests .

Q. How does hydrogen bonding influence supramolecular arrangements in crystalline states?

Graph set analysis (e.g., Etter’s notation ) reveals:

Q. How can isomeric purity of (Z)-configured derivatives be ensured during synthesis?

- Steric control : Bulky substituents (e.g., 2-naphthyl) favor the Z isomer by hindering rotation around the C=N bond .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the Z configuration via dipole interactions .

- Validation : X-ray crystallography or NOESY NMR confirms spatial arrangement of substituents .

Q. What methodological approaches synthesize complex derivatives for targeted applications?

- Stepwise functionalization : Introduce tetrazole or triazole moieties via Huisgen cycloaddition .

- Microwave-assisted synthesis : Reduces reaction time for derivatives requiring harsh conditions (e.g., POCl₃-mediated formylation) .

- Solid-phase purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.